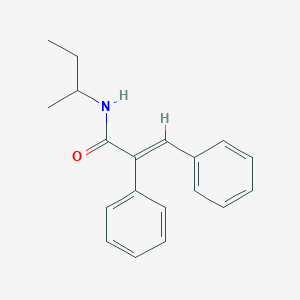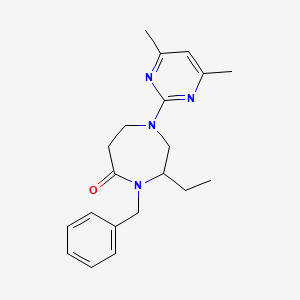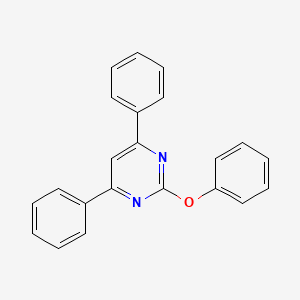
N-(sec-butyl)-2,3-diphenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-2,3-diphenylacrylamide, also known as BDP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical properties. BDP is a highly stable compound that exhibits excellent solubility in organic solvents, making it an ideal candidate for use in a wide range of scientific applications.
Mécanisme D'action
The exact mechanism of action of N-(sec-butyl)-2,3-diphenylacrylamide is not fully understood, but it is believed to exert its anti-tumor effects by inhibiting the activity of enzymes involved in DNA replication and repair. N-(sec-butyl)-2,3-diphenylacrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
N-(sec-butyl)-2,3-diphenylacrylamide has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the activity of various enzymes and signaling pathways. Additionally, N-(sec-butyl)-2,3-diphenylacrylamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of N-(sec-butyl)-2,3-diphenylacrylamide is its excellent solubility in organic solvents, which makes it easy to handle and use in a wide range of laboratory experiments. Additionally, N-(sec-butyl)-2,3-diphenylacrylamide is a highly stable compound, which ensures reproducibility and consistency in experimental results. However, one of the limitations of N-(sec-butyl)-2,3-diphenylacrylamide is its relatively high cost, which can limit its use in certain research settings.
Orientations Futures
There are several potential future directions for research on N-(sec-butyl)-2,3-diphenylacrylamide, including the development of novel cancer therapeutics based on its anti-tumor activity, the synthesis of new materials using N-(sec-butyl)-2,3-diphenylacrylamide as a building block, and the investigation of its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(sec-butyl)-2,3-diphenylacrylamide and its potential side effects and toxicity.
Méthodes De Synthèse
N-(sec-butyl)-2,3-diphenylacrylamide can be synthesized using a variety of methods, with the most common being the reaction between sec-butylamine and 2,3-diphenylacryloyl chloride. This reaction yields N-(sec-butyl)-2,3-diphenylacrylamide as a white crystalline solid, which can be further purified using recrystallization techniques.
Applications De Recherche Scientifique
N-(sec-butyl)-2,3-diphenylacrylamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-(sec-butyl)-2,3-diphenylacrylamide has been shown to exhibit potent anti-tumor activity, making it a promising candidate for the development of novel cancer therapeutics. Additionally, N-(sec-butyl)-2,3-diphenylacrylamide has been used to synthesize a range of materials, including polymers and liquid crystals, due to its excellent solubility and stability.
Propriétés
IUPAC Name |
(E)-N-butan-2-yl-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-3-15(2)20-19(21)18(17-12-8-5-9-13-17)14-16-10-6-4-7-11-16/h4-15H,3H2,1-2H3,(H,20,21)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFHTUIWCKEEIT-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(butan-2-yl)-2,3-diphenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[rel-(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5300011.png)
![rel-(4aS,8aR)-6-[(cis-4-aminocyclohexyl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300017.png)

![2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B5300039.png)
![N-allyl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B5300046.png)
![1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5300074.png)
![4-[(3-methylisoxazol-5-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5300086.png)


![ethyl 5-[(benzylamino)carbonyl]-1H-imidazole-4-carboxylate](/img/structure/B5300103.png)
![N-[2-(dimethylamino)-1-methyl-2-oxoethyl]-1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5300105.png)
![N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B5300118.png)